molecular formula C18H22OSi B12548260 [(1,3-Diphenylprop-1-en-1-yl)oxy](trimethyl)silane CAS No. 148853-45-6

[(1,3-Diphenylprop-1-en-1-yl)oxy](trimethyl)silane

Cat. No.: B12548260
CAS No.: 148853-45-6
M. Wt: 282.5 g/mol
InChI Key: LZPUIDDXAVUZDO-UHFFFAOYSA-N
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Description

(1,3-Diphenylprop-1-en-1-yl)oxysilane is a chemical compound known for its unique structure and properties It consists of a silane group bonded to a 1,3-diphenylprop-1-en-1-yl group through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Diphenylprop-1-en-1-yl)oxysilane typically involves the reaction of 1,3-diphenylprop-1-en-1-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate silyl ether, which is then converted to the final product. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

    Purification: Column chromatography or recrystallization

Industrial Production Methods

Industrial production of (1,3-Diphenylprop-1-en-1-yl)oxysilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1,3-Diphenylprop-1-en-1-yl)oxysilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkoxides, amines, or halides in the presence of a catalyst.

Major Products

    Oxidation: Silanols or siloxanes

    Reduction: Silanes with different substituents

    Substitution: Compounds with new functional groups replacing the trimethylsilyl group

Scientific Research Applications

(1,3-Diphenylprop-1-en-1-yl)oxysilane has several scientific research applications, including:

    Biology: Investigated for its potential as a protective group in the synthesis of biologically active molecules.

    Medicine: Explored for its role in drug delivery systems and as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of (1,3-Diphenylprop-1-en-1-yl)oxysilane involves its ability to act as a silylating agent. The compound can transfer its trimethylsilyl group to other molecules, thereby modifying their chemical properties. This process often involves the formation of a transient intermediate, which then undergoes further reactions to yield the final product. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

  • (1,3-Diphenylprop-1-en-1-yl)oxysilane
  • (1,3-Diphenylprop-1-en-1-yl)oxysilane
  • (1,3-Diphenylprop-1-en-1-yl)oxysilane

Uniqueness

(1,3-Diphenylprop-1-en-1-yl)oxysilane is unique due to its specific combination of a 1,3-diphenylprop-1-en-1-yl group with a trimethylsilyl group. This structure imparts distinct reactivity and properties, making it valuable for various synthetic applications. Compared to similar compounds, it offers a balance of stability and reactivity, which can be advantageous in certain chemical processes.

Properties

CAS No.

148853-45-6

Molecular Formula

C18H22OSi

Molecular Weight

282.5 g/mol

IUPAC Name

1,3-diphenylprop-1-enoxy(trimethyl)silane

InChI

InChI=1S/C18H22OSi/c1-20(2,3)19-18(17-12-8-5-9-13-17)15-14-16-10-6-4-7-11-16/h4-13,15H,14H2,1-3H3

InChI Key

LZPUIDDXAVUZDO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=CCC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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